(9Z)-Erythromycin A Oxime

Beckmann rearrangement macrolide synthesis stereospecific

Procuring the (9Z)-isomer for macrolide synthesis is challenging; generic substitution with the (9E)-isomer (CAS 13127-18-9) or parent erythromycin A fails due to stereochemical inertness in the Beckmann rearrangement. (9Z)-Erythromycin A Oxime is the sole precursor for 8a-aza-8a-homoerythromycin A derivatives and the azithromycin positional isomer. • Enables stereospecific Beckmann rearrangement inaccessible to the (9E)-isomer; mandatory for 8a-aza-8a-homoerythromycin synthesis. • Achieves 90% regioselectivity in C-6 hydroxyl methylation for clarithromycin, reducing by-product formation versus direct erythromycin A methylation. • Required reference standard for roxithromycin bioanalytical method validation; human bile metabolite with a defined isomer ratio of 0.11-0.79. Supplied with a comprehensive certificate of analysis; available from milligrams to multi-gram scale.

Molecular Formula C37H68N2O13
Molecular Weight 748.9 g/mol
CAS No. 134931-01-4
Cat. No. B033494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z)-Erythromycin A Oxime
CAS134931-01-4
Synonyms(9Z)-Erythromycin 9-Oxime
Molecular FormulaC37H68N2O13
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyKYTWXIARANQMCA-PGYIPVOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z)-Erythromycin A Oxime: Key Macrolide Intermediate


(9Z)-Erythromycin A Oxime is the Z-geometric isomer of erythromycin A 9-oxime, a semisynthetic derivative of the 14-membered macrolide antibiotic erythromycin A [1]. This compound is a key intermediate in the industrial synthesis of advanced macrolide antibiotics, including clarithromycin and azithromycin, and serves as a critical reference standard for impurity profiling in pharmaceutical quality control [2]. Its unique stereochemistry enables specific synthetic transformations that are inaccessible to its more common (9E)-isomer counterpart [1].

Why (9Z)-Erythromycin A Oxime Is Irreplaceable


Generic substitution with the more readily available (9E)-erythromycin A oxime (CAS 13127-18-9) or the parent erythromycin A (CAS 114-07-8) fails due to fundamentally divergent stereochemical reactivity. The (9Z)-isomer is the only species that undergoes the stereospecific Beckmann rearrangement required for synthesizing 8a-aza-8a-homoerythromycin derivatives, a core structural class of advanced macrolides [1]. Furthermore, the (9Z)-isomer is a distinct human metabolite of roxithromycin with specific pharmacokinetic and impurity profiling requirements, rendering the (9E)-isomer unsuitable for accurate bioanalytical or quality control applications [2].

(9Z)-Erythromycin A Oxime: Comparative Evidence


Beckmann Rearrangement Enables 8a-Aza-Homoerythromycin Synthesis

The (9Z)-isomer undergoes a stereospecific Beckmann rearrangement to yield novel 8a-aza-8a-homoerythromycin A derivatives, including the positional isomer of azithromycin (9-deoxo-8a-aza-8a-methyl-8a-homoerythromycin A). In contrast, the (9E)-isomer does not participate in this rearrangement, rendering it unsuitable for this critical synthetic pathway. The (9Z)-isomer's unique reactivity is essential for generating this class of advanced macrolide antibiotics [1].

Beckmann rearrangement macrolide synthesis stereospecific 8a-aza-homoerythromycin

Regioselective C-6 Methylation for Clarithromycin

When a 9-O-substituted erythromycin A 9-oxime derivative is employed as a substrate, regioselective methylation at the C-6 hydroxyl group is achieved to the extent of 90% selectivity. This high regioselectivity is critical for the efficient synthesis of clarithromycin. In contrast, direct methylation of erythromycin A (which contains five hydroxyl groups) results in a complex mixture of methylated products, significantly reducing yield and purity [1].

regioselective methylation clarithromycin C-6 hydroxyl macrolide intermediate

Isomer Ratio in Roxithromycin Metabolism

(9Z)-Erythromycin A Oxime is a specific metabolite of roxithromycin in humans, identified in bile. Quantitative analysis reveals that the ratio of (9Z)- to (9E)-isomers in human bile samples ranges from 0.11 to 0.79. This defined ratio is critical for accurate bioanalytical method development, pharmacokinetic studies, and impurity profiling of roxithromycin formulations [1].

roxithromycin metabolite human bile pharmacokinetics isomer ratio

Stable Crystalline Form for Industrial Synthesis

A patented process describes the isomerization of the (9E)-isomer of erythromycin A oxime to the (9Z)-isomer and its subsequent isolation as a stable, crystalline substance. This process enables the production of the (9Z)-isomer in a form suitable for industrial-scale synthesis, overcoming the historical challenge of its thermodynamic instability relative to the (9E)-isomer [1].

isomerization stable crystalline process chemistry macrolide intermediate

(9Z)-Erythromycin A Oxime: Key Procurement Scenarios


8a-Aza-Homoerythromycin Derivative Synthesis

Procurement is mandatory when the synthetic goal is the production of 8a-aza-8a-homoerythromycin A derivatives, including the positional isomer of azithromycin. The (9Z)-isomer's exclusive participation in the stereospecific Beckmann rearrangement is a non-negotiable requirement for accessing this compound class, as the (9E)-isomer is chemically inert in this transformation [1].

Regioselective Methylation for Clarithromycin Manufacturing

The (9Z)-isomer, as part of the broader class of erythromycin A oxime derivatives, is essential for achieving the 90% regioselectivity in C-6 hydroxyl methylation required for efficient clarithromycin synthesis. Its use directly reduces by-product formation and improves process economics compared to direct methylation of erythromycin A [2].

Roxithromycin Pharmacokinetic and Metabolism Studies

For accurate bioanalytical method development and pharmacokinetic studies of roxithromycin, the (9Z)-isomer is a required reference standard. Its presence as a human bile metabolite with a defined isomer ratio (0.11–0.79) necessitates its use for precise quantification and impurity profiling [3].

Macrolide Impurity Profiling and Quality Control

The (9Z)-isomer serves as a critical reference standard for detecting and quantifying specific impurities in macrolide antibiotics, particularly clarithromycin and roxithromycin. Its distinct stereochemistry makes it an essential component for compendial methods and regulatory compliance, where substitution with the (9E)-isomer would lead to inaccurate impurity profiling [4].

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